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molecular formula C9H9NO B3019122 2-Phenoxypropanenitrile CAS No. 6437-44-1

2-Phenoxypropanenitrile

Cat. No. B3019122
M. Wt: 147.177
InChI Key: MBVIMYRMRHPFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987158

Procedure details

A mixture of phenol (18.8 g.) and anhydrous potassium carbonate (25 g.) in dry ethyl methyl ketone (35 ml.) was stirred and heated to reflux, during the dropwise addition of a solution of 2-chloropropionitrile (19.7 g.) in dry ethyl methyl ketone (15 ml.) containing finely-powdered potassium iodide (0.5 g.). The addition took 20 minutes. Stirring and heating were continued for a total of 2 hours after which the mixture was cooled, poured into water (200 ml.) and extracted with ether (200, 75 and 75 ml.). The combined ether extract was washed several times with 2N-sodium hydroxide to remove phenol, dried over anhydrous sodium sulphate, and evaporated. The residue was distilled under water-pump vacuum to give pure 2-phenoxypropionitrile, b.p. 117°-118°/13 mm.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH:15]([CH3:18])[C:16]#[N:17].[I-].[K+]>CC(CC)=O.O>[O:7]([CH:15]([CH3:18])[C:16]#[N:17])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
ClC(C#N)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)CC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
were continued for a total of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (200, 75 and 75 ml.)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed several times with 2N-sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to remove phenol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under water-pump vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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